molecular formula C9H13N3O2 B2402500 (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol CAS No. 1932487-28-9

(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol

Cat. No.: B2402500
CAS No.: 1932487-28-9
M. Wt: 195.222
InChI Key: SVZKKOREZRRZES-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol is a chiral compound that features a pyrimidine ring attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.

    Attachment to the Oxolane Ring: The pyrimidine derivative is then reacted with an oxolane precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.

Medicine

In medicine, this compound might be explored for its therapeutic potential. It could be investigated for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both pyrimidine and oxolane rings. This combination of features may confer unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

(3S,4R)-4-[(6-methylpyrimidin-4-yl)amino]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-2-9(11-5-10-6)12-7-3-14-4-8(7)13/h2,5,7-8,13H,3-4H2,1H3,(H,10,11,12)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZKKOREZRRZES-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.